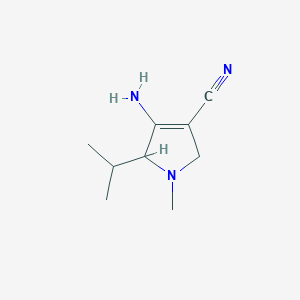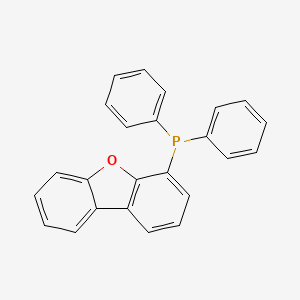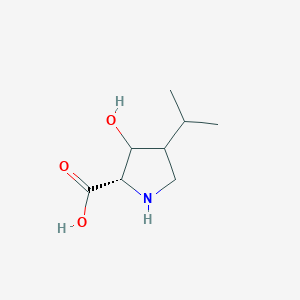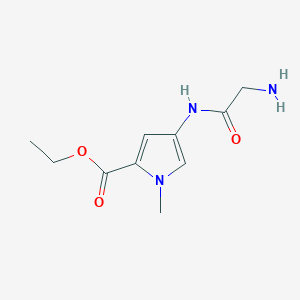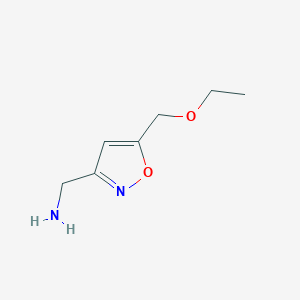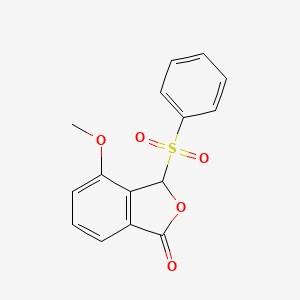
1(3H)-Isobenzofuranone, 4-methoxy-3-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a methoxy group, a phenylsulfonyl group, and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one typically involves the following steps:
Formation of the isobenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methoxyisobenzofuran-1(3H)-one: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
3-(phenylsulfonyl)isobenzofuran-1(3H)-one: Lacks the methoxy group, which may affect its reactivity and applications.
4-methoxy-3-(methylsulfonyl)isobenzofuran-1(3H)-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to different steric and electronic effects.
Uniqueness
4-methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one is unique due to the presence of both the methoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74724-81-5 |
|---|---|
Molecular Formula |
C15H12O5S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)15(20-14(11)16)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 |
InChI Key |
KLPQNPISDXNVJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(OC2=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



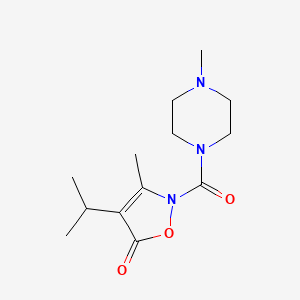
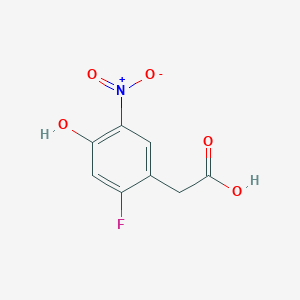
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)


